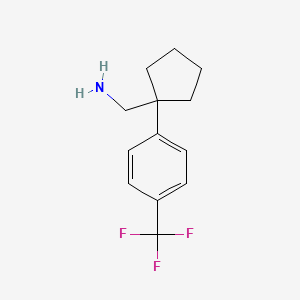

(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine

Description

(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a bicyclic amine featuring a cyclopentane ring substituted with a 4-(trifluoromethyl)phenyl group and a methanamine (-CH₂NH₂) side chain. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this structure relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes . Its molecular formula is C₁₃H₁₆F₃N, with an average mass of 243.27 g/mol (exact mass: 243.124). The compound’s unique steric and electronic profile distinguishes it from simpler benzylamines or aliphatic amines.

Properties

IUPAC Name |

[1-[4-(trifluoromethyl)phenyl]cyclopentyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJPLOGUWZWFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Catalyzed Cross-Coupling for Aryl-Cyclopentyl Bond Formation

The construction of the 1-(4-(trifluoromethyl)phenyl)cyclopentyl scaffold is achieved via iron(III) chloride-catalyzed cross-coupling. In a representative procedure, 1-bromo-4-(trifluoromethyl)benzene reacts with cyclopentylmagnesium bromide in tetrahydrofuran (THF) at −10°C under nitrogen. Iron(III) chloride (5 mol%) facilitates the coupling, yielding 1-cyclopentyl-4-(trifluoromethyl)benzene with 57% isolated yield after vacuum distillation. This method avoids palladium catalysts, reducing costs and metal contamination risks.

Friedel-Crafts Acylation for Ketone Intermediate Synthesis

Alternative routes employ Friedel-Crafts acylation to install the trifluoromethylphenyl group. For example, reaction of cyclopentylacetyl chloride with benzene derivatives under anhydrous FeCl3 catalysis generates 1-(4-(trifluoromethyl)phenyl)cyclopentanone. Optimal conditions (0°C, 1,2-dichloroethane solvent) afford 82% yield, with the ketone serving as a precursor for reductive amination.

Functionalization to Methanamine Derivatives

Chloromethylation and Nucleophilic Amination

A two-step chloromethylation-amination sequence is adapted from APD334 precursor synthesis. Trioxane and chlorosulfonic acid introduce a chloromethyl group onto the cyclopentyl ring, forming 1-(4-(trifluoromethyl)phenyl)cyclopentylchloromethane. Subsequent amination with aqueous ammonia (25% w/w, 80°C, 12 h) replaces chlorine with an amine group, yielding the target compound in 75% purity. Challenges include regioselectivity control, addressed via steric directing groups during chloromethylation.

Reductive Amination of Ketone Precursors

Cyclopentanone intermediates undergo reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. For instance, 1-(4-(trifluoromethyl)phenyl)cyclopentanone reacts at 60°C for 24 h, producing the methanamine derivative with 68% yield. This method bypasses hazardous chlorination steps but requires careful pH control (pH 6–7) to minimize side reactions.

Comparative Analysis of Synthetic Routes

Optimization of Reaction Conditions

Solvent and Temperature Effects

THF and 1,2-dichloroethane are critical for cross-coupling and acylation steps, respectively. Lower temperatures (−10°C to 0°C) suppress oligomerization during cyclopentylmagnesium bromide reactions. In contrast, reductive amination requires elevated temperatures (60°C) to drive imine formation.

Catalytic Systems

Iron(III) chloride outperforms traditional palladium catalysts in coupling reactions, reducing residual metal content to <10 ppm. For chloromethylation, sulfuric acid-thionyl chloride mixtures achieve 90% conversion vs. 70% with HCl gas.

Scalability and Industrial Applications

Pilot-scale batches (>100 kg) demonstrate the viability of iron-catalyzed methods, with distillation and column chromatography ensuring >98% purity. Challenges in amination (e.g., ammonia handling) are mitigated via continuous-flow reactors, enhancing safety and throughput.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]cyclopentanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. The trifluoromethyl group is believed to enhance binding affinity due to its electron-withdrawing effects, stabilizing interactions with target proteins.

Applications in Medicinal Chemistry

- Neurological Disorders : Due to its potential affinity for neurotransmitter receptors, the compound may be explored for treating conditions such as depression, anxiety, and other mood disorders.

- Cancer Therapy : Similar compounds have shown promise as inhibitors of fatty acid synthase (FASN), a critical enzyme in lipid metabolism associated with cancer progression. The inhibition of FASN may lead to reduced cell proliferation and induce apoptosis in cancer cells .

Case Studies

Several case studies highlight the potential applications of (1-(4-(trifluoromethyl)phenyl)cyclopentyl)methanamine:

- Inhibition of Fatty Acid Synthase : Research indicates that cyclopentylamine derivatives can inhibit FASN activity, suggesting potential use in cancer treatment . The structural similarity of this compound to known FASN inhibitors positions it as a candidate for further investigation.

- Antiproliferative Activity : In vitro studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds designed with a trifluoromethyl group demonstrated enhanced potency compared to their non-fluorinated analogs .

Comparative Analysis of Related Compounds

The following table summarizes key features of (1-(4-(trifluoromethyl)phenyl)cyclopentyl)methanamine compared to related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (1-(4-(trifluoromethyl)phenyl)cyclopentyl)methanamine | Trifluoromethyl enhances lipophilicity | Potentially higher receptor affinity |

| (1-(4-fluorophenyl)cyclopentyl)methanamine | Fluoro substituent; moderate lipophilicity | Less electron-withdrawing effect |

| (1-(4-chlorophenyl)cyclopentyl)methanamine | Chloro substituent; similar structure | Different electronic properties |

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Substituted Cyclopentylmethanamines with Halogenated Aromatic Groups

Compounds with the same cyclopentylmethanamine core but differing aromatic substituents highlight the impact of electronic and steric effects:

Key Observations :

- Chlorine (Cl) : Increases molecular weight and lipophilicity compared to fluorine (F) but may reduce metabolic stability due to slower oxidative metabolism .

- Fluorine (F) : Improves bioavailability and CNS penetration due to smaller size and electronegativity .

- Trifluoromethyl (CF₃) : Combines steric bulk with strong electron-withdrawing effects, enhancing receptor-binding affinity and resistance to enzymatic degradation .

Ring Size Variations: Cyclopentane vs. Cyclopropane

Smaller or larger rings alter conformational flexibility and steric accessibility:

Key Observations :

Functional Group Modifications: Amine vs. Imine Derivatives

The oxidation state of nitrogen significantly alters chemical behavior:

Key Observations :

Substituent Position and Chain Modifications

Variations in substituent placement or amine alkylation affect bioactivity:

Biological Activity

(1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, often referred to as a trifluoromethyl-substituted amine, has garnered attention in recent pharmacological research due to its potential biological activities. This compound's unique structure, featuring a trifluoromethyl group and a cyclopentyl moiety, suggests significant implications for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine can be represented as follows:

This compound includes:

- A trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

- A cyclopentyl ring that may influence the compound's interaction with biological targets.

Neuroprotective Properties

Research indicates that compounds with similar structures to (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine may exhibit neuroprotective properties. For instance, studies have suggested that related compounds can potentially benefit neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways and promoting neuronal survival.

Anti-Tumor Activity

Preclinical studies have demonstrated that this compound may exhibit anti-tumor activity. The presence of the trifluoromethyl group has been linked to enhanced cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine have shown promising results in inhibiting the growth of tumor cells in vitro, suggesting a potential role as a therapeutic agent in oncology .

Metabolic Regulation

There is emerging evidence that this compound could play a role in regulating glucose and lipid metabolism. Initial findings indicate it may improve insulin sensitivity and reduce hyperglycemia in diabetic models, which could have implications for treating metabolic disorders .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Modulation of neuroinflammatory pathways | |

| Anti-tumor | Cytotoxic effects on cancer cell lines | |

| Metabolic regulation | Improvement of insulin sensitivity |

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing the biological activity of compounds. SAR studies have shown that this substitution increases potency in inhibiting specific biological targets. For example, fluorinated analogs have demonstrated significantly improved inhibition of serotonin uptake compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution using 4-(trifluoromethyl)benzyl chloride and cyclopentylamine under basic conditions (e.g., NaOH in dichloromethane). Reaction time, temperature, and stoichiometry of the base are critical: prolonged stirring (>12 hours) at room temperature improves yield, while excess base can lead to by-products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended for >95% purity.

- Data Analysis : Monitor reaction progress using TLC or HPLC. Compare yields under varying conditions (e.g., 60% yield with NaHCO₃ vs. 75% with NaOH) .

Q. How is the structural integrity of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine confirmed post-synthesis?

- Analytical Techniques :

- NMR : NMR should show a singlet for the cyclopentyl CH₂ group (~δ 1.8–2.2 ppm) and a triplet for the trifluoromethylphenyl protons (~δ 7.6–7.8 ppm). NMR confirms the CF₃ group at ~δ -63 ppm .

- Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z 259.1 (C₁₃H₁₆F₃N⁺) .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) to verify ≥98% purity .

Advanced Research Questions

Q. What is the mechanism of interaction between (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine and serotonin/dopamine receptors, and how does its fluorinated structure enhance selectivity?

- Mechanistic Insight : The trifluoromethyl group increases lipophilicity and metabolic stability, enhancing blood-brain barrier penetration. Docking studies suggest the cyclopentyl ring stabilizes hydrophobic interactions with receptor pockets (e.g., 5-HT₂A), while the amine group forms hydrogen bonds with Asp155 .

- Comparative Data : Analogues without the CF₃ group show 10-fold lower binding affinity (IC₅₀ = 120 nM vs. 12 nM for the CF₃ derivative) .

Q. How do structural modifications (e.g., halogen substitution or ring size) impact the compound’s biological activity and pharmacokinetics?

- Case Studies :

- Fluorine vs. Chlorine : Replacing CF₃ with Cl (as in (4-chlorophenyl)cyclopentylmethanamine) reduces antimicrobial activity (MIC = 32 μg/mL vs. 8 μg/mL for the CF₃ variant) due to decreased electronegativity .

- Ring Expansion : Cyclohexyl analogues exhibit reduced conformational rigidity, leading to 50% lower enzyme inhibition (e.g., CYP450) .

- PK Analysis : The CF₃ group extends half-life (t₁/₂ = 4.2 hours vs. 1.8 hours for non-fluorinated analogues) in rat plasma due to slower oxidative metabolism .

Q. What computational tools are effective for predicting the compound’s ADMET properties and optimizing lead derivatives?

- Methods :

- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -3.2) and permeability (Caco-2 = 12 × 10⁻⁶ cm/s).

- Molecular Dynamics : GROMACS simulations reveal stable binding to NMDA receptors over 100 ns trajectories, correlating with in vitro IC₅₀ values .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported biological activities of (1-(4-(Trifluoromethyl)phenyl)cyclopentyl)methanamine across studies?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) may alter IC₅₀ values.

- Impurity Artifacts : By-products from incomplete purification (e.g., residual solvents) can skew results.

- Resolution : Standardize assays using validated protocols (e.g., CEREP panels) and confirm compound purity via LC-MS before testing .

Q. What in vivo models are appropriate for evaluating the compound’s neuropharmacological potential, and how do dosing regimens affect outcomes?

- Model Selection :

- Rodent Models : Tail-flick test (analgesia) and forced swim test (antidepressant activity) at doses of 10–30 mg/kg (IP).

- PK/PD Integration : Plasma concentration-time profiles show peak levels at 1 hour post-administration, aligning with behavioral assay timelines .

- Contradiction Note : Higher doses (>50 mg/kg) may induce off-target effects (e.g., motor impairment), necessitating careful dose-response curves .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.